

SRI-31040 laboratory preparation and solution stability

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Compound of Interest

Compound Name: SRI-31040

Cat. No.: B610990

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Application Notes and Protocols for SRI-31040

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the laboratory preparation and solution stability of **SRI-31040**, a novel allosteric modulator of the dopamine transporter (DAT). The information is intended to guide researchers in the proper handling, storage, and use of this compound for in vitro and in vivo studies.

Laboratory Preparation of SRI-31040

A specific, publicly available, detailed synthesis protocol for **SRI-31040** is not currently documented in the scientific literature. As a specialized chemical probe, it is recommended to procure **SRI-31040** from a reputable chemical supplier. For researchers requiring a custom synthesis, a collaboration with a medicinal chemistry core facility or a contract research organization (CRO) with expertise in heterocyclic chemistry would be necessary.

General Guidance for Handling Solid Compound:

- **Personal Protective Equipment (PPE):** Always wear appropriate PPE, including a lab coat, safety glasses, and gloves, when handling the solid compound.
- **Weighing:** Weigh the compound in a chemical fume hood to avoid inhalation of any airborne powder. Use a calibrated analytical balance for accurate measurements.

- **Storage of Solid:** Store the solid compound in a tightly sealed container, protected from light and moisture. Based on general recommendations for similar compounds, storage at -20°C or -80°C is advisable for long-term stability. Always refer to the supplier's Certificate of Analysis for specific storage instructions.

Solution Preparation and Stability

The preparation of **SRI-31040** solutions will depend on the intended application (e.g., in vitro cell-based assays or in vivo animal studies). It is crucial to use high-purity, anhydrous solvents to minimize degradation.

Recommended Solvents and Stock Solutions

For in vitro experiments, Dimethyl Sulfoxide (DMSO) is a common solvent for creating high-concentration stock solutions. For in vivo studies, co-solvents and vehicle formulations are often required to ensure solubility and biocompatibility.

Experimental Protocol: Preparation of a 10 mM DMSO Stock Solution

- Calculate the required mass:
 - Molecular Formula of **SRI-31040**: $C_{28}H_{24}N_6$
 - Molecular Weight: 444.53 g/mol
 - To prepare 1 mL of a 10 mM stock solution, calculate the mass needed: $\text{Mass (g)} = 10 \text{ mmol/L} \times 0.001 \text{ L} \times 444.53 \text{ g/mol} = 0.0044453 \text{ g} = 4.45 \text{ mg}$
- Dissolution:
 - Carefully weigh 4.45 mg of **SRI-31040** powder.
 - Add the powder to a sterile microcentrifuge tube.
 - Add 1 mL of anhydrous, cell culture grade DMSO.
 - Vortex the solution until the compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.

- Storage:
 - Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
 - Store the aliquots at -20°C or -80°C, protected from light.

Example Protocol for In Vivo Formulation

For animal studies, a common vehicle formulation involves a mixture of solvents to maintain solubility and minimize toxicity. The following is a general protocol and should be optimized for the specific animal model and route of administration.

Experimental Protocol: Preparation of a 1 mg/mL Solution for In Vivo Dosing

- Prepare a concentrated DMSO stock: Prepare a 10 mg/mL stock solution of **SRI-31040** in DMSO.
- Vehicle Preparation: Prepare the vehicle solution. A common vehicle consists of:
 - 40% PEG300
 - 5% Tween-80
 - 55% Saline (0.9% NaCl in sterile water)
- Final Formulation:
 - Add 100 µL of the 10 mg/mL **SRI-31040** DMSO stock to a sterile tube.
 - Add 400 µL of PEG300 and mix thoroughly.
 - Add 50 µL of Tween-80 and mix until the solution is clear.
 - Add 450 µL of saline to bring the final volume to 1 mL. The final concentration of **SRI-31040** will be 1 mg/mL, with 10% DMSO in the final vehicle.

Solution Stability

Quantitative data on the long-term stability of **SRI-31040** in various solvents is not readily available in the public domain. It is highly recommended to obtain the Certificate of Analysis from the supplier, which may contain stability information. For critical applications, it is advised to perform an in-house stability study.

Experimental Protocol: Assessment of Solution Stability by HPLC

- **Solution Preparation:** Prepare solutions of **SRI-31040** at the desired concentrations in the solvents of interest (e.g., DMSO, PBS, cell culture media).
- **Storage Conditions:** Aliquot the solutions and store them under different conditions (e.g., room temperature, 4°C, -20°C, protected from light, exposed to light).
- **Time Points:** At designated time points (e.g., 0, 24, 48, 72 hours, 1 week, 1 month), remove an aliquot from each storage condition.
- **HPLC Analysis:** Analyze the samples using a validated High-Performance Liquid Chromatography (HPLC) method with a suitable column (e.g., C18) and mobile phase. Use a UV detector set to the absorbance maximum of **SRI-31040**.
- **Data Analysis:** Quantify the peak area of **SRI-31040** at each time point relative to the initial time point (T=0) to determine the percentage of the compound remaining.

Table 1: Template for Summarizing **SRI-31040** Solution Stability Data

Solvent	Concentration	Storage Temperature (°C)	Light Exposure	Duration	Purity by HPLC (%)	Notes
DMSO	10 mM	-20	Dark	1 month	>99%	
DMSO	10 mM	4	Dark	1 week		
PBS (pH 7.4)	100 µM	37	N/A	24 hours	Contains 1% DMSO	
Cell Media	10 µM	37	N/A	24 hours	Contains 0.1% DMSO	

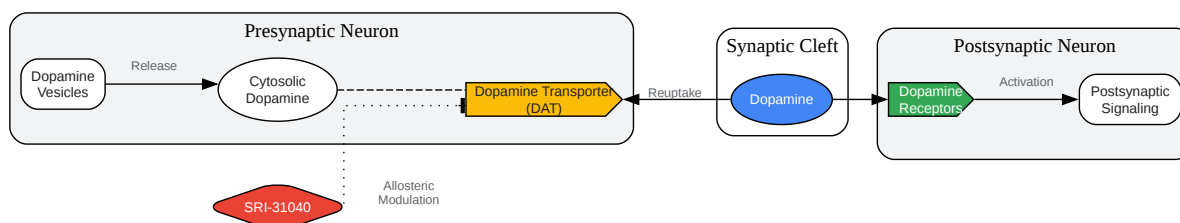
This table is a template. Users should populate it with their experimental data.

Mechanism of Action: Allosteric Modulation of the Dopamine Transporter

SRI-31040 has been identified as a novel allosteric modulator of the dopamine transporter (DAT).[1][2] Unlike traditional DAT inhibitors that bind to the primary dopamine binding site (the orthosteric site), **SRI-31040** is thought to bind to a distinct, allosteric site on the transporter.[1][2][3] This binding event modulates the function of the transporter without directly competing with dopamine.

The key characteristics of **SRI-31040**'s mechanism of action include:

- Partial Inhibition of Dopamine Uptake: It partially inhibits the reuptake of dopamine into presynaptic neurons.[1][2]
- Lack of Effect on DAT Binding: It does not significantly compete with traditional DAT ligands, such as cocaine or WIN35428, for binding to the transporter.[1]
- Modulation of Amphetamine-Induced Dopamine Release: Allosteric modulators of DAT can influence the effects of releasing agents like amphetamine.[1][4]

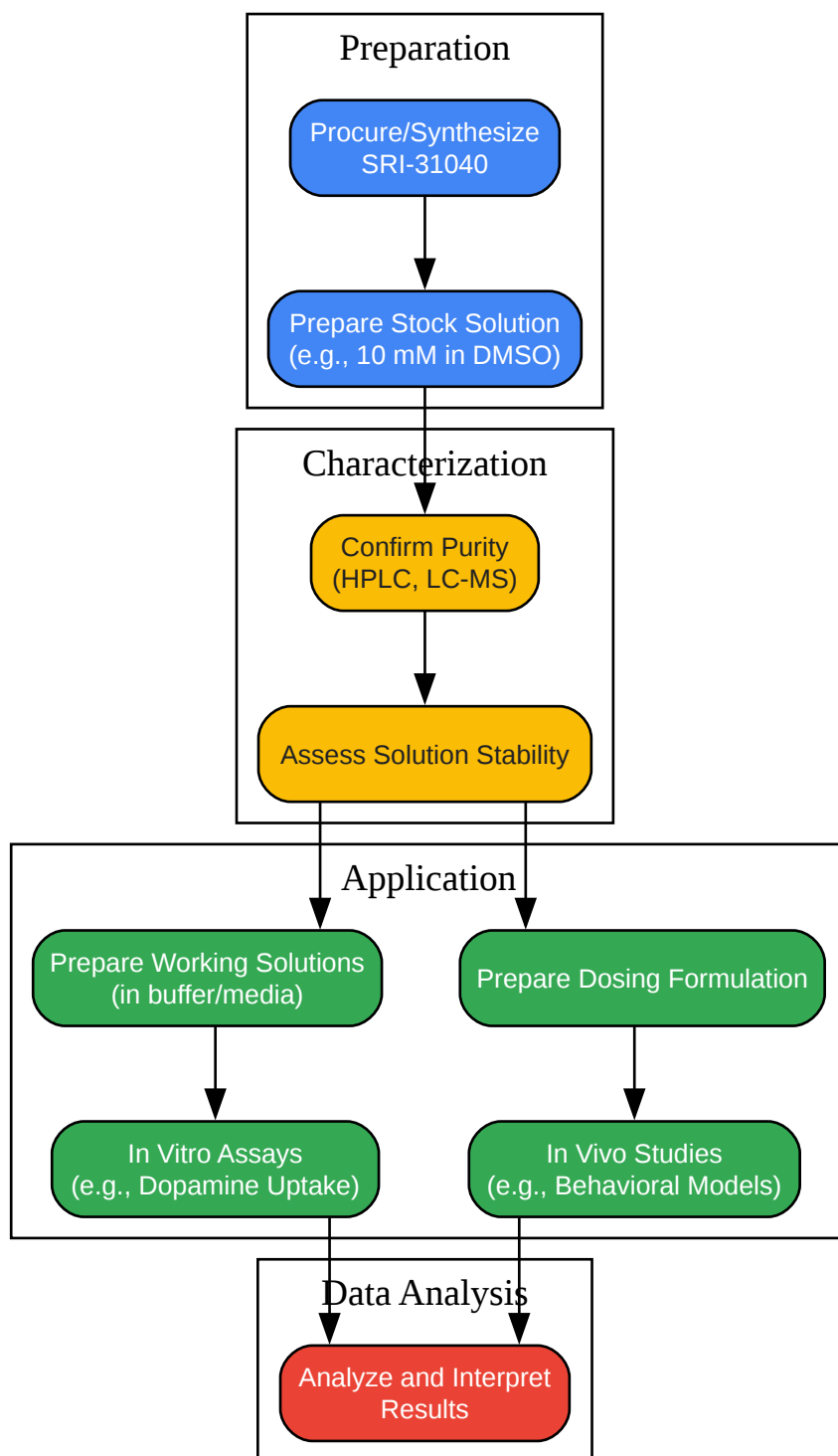


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Caption: Mechanism of action of **SRI-31040** as an allosteric modulator of DAT.

Experimental Workflows

A logical workflow is essential for the successful use and characterization of **SRI-31040**.



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Caption: General experimental workflow for using **SRI-31040**.

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